molecular formula C8H14N2O B12888571 N3,N3,N4,N4-Tetramethylfuran-3,4-diamine

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine

Cat. No.: B12888571
M. Wt: 154.21 g/mol
InChI Key: BJLVTQGYFMVVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is an organic compound with a unique structure that includes a furan ring substituted with two amine groups, each bearing two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N4,N4-Tetramethylfuran-3,4-diamine typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method involves the use of furan-3,4-dicarboxylic acid as a starting material, which is then subjected to a series of reactions including esterification, reduction, and methylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N3,N3,N4,N4-Tetramethylfuran-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N3,N3,N4,N4-Tetramethylbenzidine: Similar in structure but with a benzene ring instead of a furan ring.

    N3,N3,N4,N4-Tetramethylpyridine-3,4-diamine: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is unique due to the presence of the furan ring, which imparts different chemical reactivity and biological activity compared to its benzene and pyridine analogs. The furan ring’s oxygen atom can participate in additional hydrogen bonding and dipole interactions, potentially enhancing its activity in certain applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-N,3-N,4-N,4-N-tetramethylfuran-3,4-diamine

InChI

InChI=1S/C8H14N2O/c1-9(2)7-5-11-6-8(7)10(3)4/h5-6H,1-4H3

InChI Key

BJLVTQGYFMVVMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=COC=C1N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.